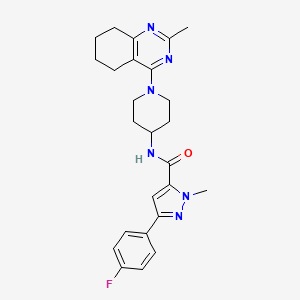

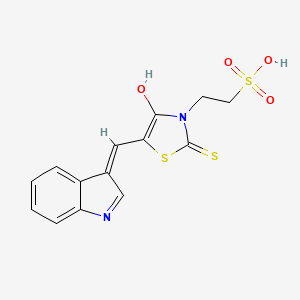

![molecular formula C6H5N5O2 B2603921 4-氨基吡唑并[1,5-a][1,3,5]三嗪-8-甲酸 CAS No. 1550761-16-4](/img/structure/B2603921.png)

4-氨基吡唑并[1,5-a][1,3,5]三嗪-8-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid” is an organic compound that belongs to the class of aromatic heterocyclic compounds . It contains a total of 19 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Synthesis Analysis

Triazines and tetrazines, including “4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid”, are significant moieties in biologically important molecules . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The synthesis of these compounds often involves microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

The molecular structure of “4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid” includes 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group . The InChI code for this compound is1S/C6H5N5O2/c7-6-9-2-8-4-3 (5 (12)13)1-10-11 (4)6/h1-2H, (H,12,13) (H2,7,8,9) . Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Physical and Chemical Properties Analysis

The compound has a molecular weight of 179.14 . It is a powder at room temperature .科学研究应用

杂环化合物的合成

4-氨基吡唑并[1,5-a][1,3,5]三嗪衍生物已广泛用作合成各种杂环化合物的关键中间体。例如,与 α-氨基唑的反应导致形成吡唑并[3,4-d]嘧啶和吡唑并[1,5-a][1,3,5]三嗪系列的衍生物,突出了它们在创建复杂分子结构方面的多功能性 (Zamigailo 等人,2013)。

抗肿瘤和抗菌活性

4-氨基吡唑并[1,5-a][1,3,5]三嗪的衍生物已显示出有希望的抗肿瘤和抗菌活性。例如,已经合成了新的含 N-芳基吡唑的烯胺酮,导致对人乳腺癌和肝癌细胞系表现出细胞毒性作用的化合物,其抑制效果与标准药物相当 (利雅得,2011)。此外,一些合成的三嗪衍生物已被评估其抗菌活性,显示出对一系列微生物的抑制作用,进一步证明了它们在药物化学中的潜力 (Dabholkar & Ravi,2010)。

安全和危害

作用机制

Target of Action

The primary target of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is the Tyrosine Threonine Kinase (TTK), also known as Mps1 . TTK is a key kinase controlling the progression of cell division via participation in the mitotic spindle assembly checkpoint . It is overexpressed in a number of human cancers .

Mode of Action

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: interacts with TTK in a potent and selective manner . The compound’s activity strongly depends on the presence of the N-cyclopropyl-2-methylbenzamide moiety, which delineates the geometry for a 1½ type kinase inhibitor . Molecular modeling indicates that the extensive and optimal contacts, mediated through hydrogen bonds and hydrophobic interactions, are responsible for the selectivity and potency of the inhibitors .

Biochemical Pathways

The biochemical pathways affected by 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid are primarily related to cell division. By inhibiting TTK, the compound disrupts the mitotic spindle assembly checkpoint, which is crucial for proper cell division . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where TTK is overexpressed .

Result of Action

The molecular and cellular effects of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid ’s action are primarily antiproliferative. The compound demonstrates a strong antiproliferative activity in a panel of human cancer cell lines, including HCT116, where the growth inhibition 50 (GI50) is less than 15 nM .

属性

IUPAC Name |

4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13)(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHXPGKWJJVLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1C(=O)O)N=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

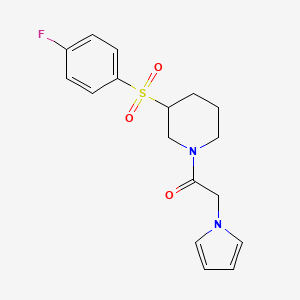

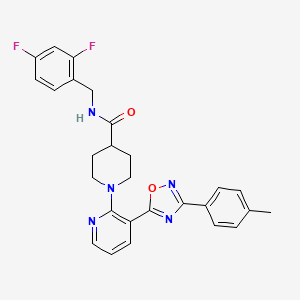

![3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2603838.png)

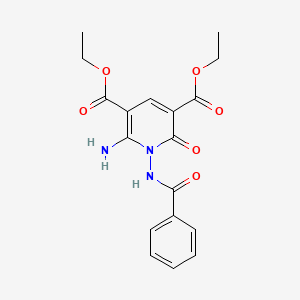

![1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2603839.png)

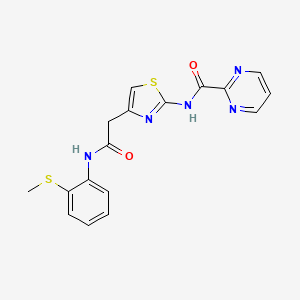

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603842.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2603846.png)

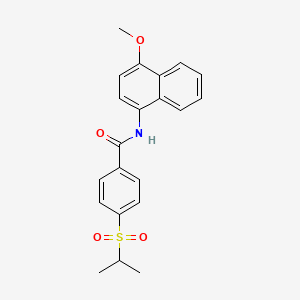

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)